2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid 2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19802228
InChI: InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3
SMILES:
Molecular Formula: C8H7ClOS
Molecular Weight: 186.66 g/mol

2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid

CAS No.:

Cat. No.: VC19802228

Molecular Formula: C8H7ClOS

Molecular Weight: 186.66 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid -

Specification

Molecular Formula C8H7ClOS
Molecular Weight 186.66 g/mol
IUPAC Name O-(2-chlorophenyl) ethanethioate
Standard InChI InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3
Standard InChI Key HDMPELFACKZWHR-UHFFFAOYSA-N
Canonical SMILES CC(=S)OC1=CC=CC=C1Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-[(2-Chlorophenyl)thio]acetic acid (CAS: 18619-18-6) is systematically named as [(2-chlorophenyl)thio]acetic acid under IUPAC guidelines . Its molecular formula is C₈H₇ClO₂S, with a molar mass of 202.65 g/mol. The compound’s structure consists of a 2-chlorophenyl ring connected to a sulfur atom, which is bonded to a two-carbon chain terminating in a carboxylic acid group.

Molecular Geometry and Bonding

The planar chlorophenyl group and thioether linkage create a bent molecular geometry, as confirmed by X-ray crystallography data from related compounds . The sulfur atom’s lone pairs facilitate nucleophilic interactions, while the chlorine atom induces electronic effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity.

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₇ClO₂S
SMILESC1=CC=C(C(=C1)Cl)SCC(=O)O
XLogP32.7 (Predicted)
Hydrogen Bond Donors1 (Carboxylic acid -OH)

Synthesis and Reaction Optimization

Synthetic Routes

The primary synthesis involves the nucleophilic substitution of 2-chlorobenzenethiol with chloroacetic acid under basic conditions. A typical procedure includes:

  • Dissolving 2-chlorobenzenethiol in ethanol.

  • Adding chloroacetic acid and sodium hydroxide at 60–80°C.

  • Refluxing for 6–8 hours to yield the crude product, which is purified via recrystallization.

Optimization Parameters

Reaction efficiency depends on:

  • Solvent Choice: Ethanol and dichloromethane improve yields (75–85%) compared to polar aprotic solvents.

  • Temperature: Reflux conditions (78°C for ethanol) prevent side reactions like oxidation of the thioether.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Table 2: Synthesis Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78882
DCM401278
Water/THF60665

Chemical Reactivity and Mechanistic Insights

Thioether Oxidation

The sulfur center undergoes oxidation to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid. For example:
R-S-R’+H2O2R-SO-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'}
This reaction is critical for modifying the compound’s polarity in drug design.

Carboxylic Acid Derivatives

The acetic acid moiety forms esters, amides, and anhydrides. Esterification with methanol under acidic conditions produces the methyl ester, enhancing lipid solubility for biological assays:
R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O}

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